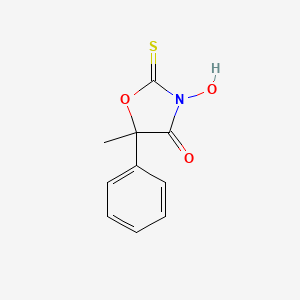
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes diethyl and methyl groups, as well as a carbodithioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
Applications De Recherche Scientifique
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The carbodithioic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Diethyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3,5-Dimethyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-thiol
Uniqueness
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C9H16N2S2 |
|---|---|
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
3,5-diethyl-5-methyl-4H-pyrazole-1-carbodithioic acid |
InChI |
InChI=1S/C9H16N2S2/c1-4-7-6-9(3,5-2)11(10-7)8(12)13/h4-6H2,1-3H3,(H,12,13) |
Clé InChI |
BRUZNJGLXARMCO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(C1)(C)CC)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)

methanone](/img/structure/B12890256.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

